molecular formula C6H12ClNO B7960323 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B7960323
M. Wt: 149.62 g/mol
InChI Key: QCOHPFLNQAVPJE-KNCHESJLSA-N
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Description

(1R,5S)-3-oxa-8-azabicyclo[321]octane hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both oxygen and nitrogen atoms in (1R,5S)-3-oxa-8-azabicyclo[321]octane hydrochloride makes it unique compared to its analogs

Biological Activity

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound characterized by its unique nitrogen and oxygen-containing structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. The stereochemistry of this compound plays a crucial role in its interaction with biological systems, influencing its pharmacological properties.

The molecular formula of this compound is C6_6H12_{12}ClNO, with a molecular weight of 149.62 g/mol. It features two hydrogen bond donors and a topological polar surface area of 21.3 Ų, which may impact its solubility and interaction with biological targets .

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties. It has been evaluated against various multidrug-resistant (MDR) strains, showing potent activity similar to known antibiotics. For instance, preliminary findings suggest effective inhibition of bacterial topoisomerases, which are critical for bacterial DNA replication and transcription .

Compound Target Activity
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octaneDNA gyrasePotent inhibition
Compound 7aDNA gyrase & topo IVEffective against MDR strains

The dual inhibition of DNA gyrase and topoisomerase IV observed in related compounds suggests that (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane may act through similar mechanisms, potentially leading to the development of new antibacterial therapies .

Anticancer Potential

In addition to its antibacterial effects, there is emerging evidence regarding the anticancer potential of this compound. The bicyclic framework allows for interactions with various cellular targets involved in cancer progression. Research is ongoing to elucidate the specific pathways modulated by this compound and its analogs.

The biological activity of this compound is hypothesized to stem from its ability to form hydrogen bonds with target proteins and nucleic acids, facilitating effective binding and modulation of their functions. This interaction is critical for its role as an enzyme inhibitor.

Case Studies

A recent study evaluated the efficacy of this compound in vivo using mouse models infected with vancomycin-intermediate Staphylococcus aureus. The results demonstrated significant reductions in bacterial load compared to control groups, indicating the compound's potential for therapeutic use against resistant infections .

Future Directions

Research continues to explore the full spectrum of biological activities associated with this compound:

  • Optimization of Synthesis : Improved synthetic routes can enhance yield and purity.
  • Expanded Biological Testing : Further testing against a broader range of pathogens and cancer cell lines.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Properties

IUPAC Name

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-4-8-3-5(1)7-6;/h5-7H,1-4H2;1H/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOHPFLNQAVPJE-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil) (0.284 g, 7.10 mmol) in N,N-Dimethylformamide (5 mL), cooled in an ice bath under argon, was added dropwise a solution of 1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate (Intermediate 26, 2.28 g, 5.91 mmol) in N,N-Dimethylformamide (10 mL). The reaction was allowed to warm to room temperature and stirred for 5 hours. The reaction was cooled in an ice-water bath before the addition of sat. NH4Cl (30 mL) and water (30 mL). The mixture was extracted with diethyl ether (3×60 mL). The ether layers were combined, washed with water:brine (1:1, 2×60 mL), passed through a hydrophobic frit and the solvent removed to yield a colourless gum, which was dried under vacuum for 18 hours to yield a white solid. The crude intermediate was dissolved in 1,4-Dioxane (5 mL) before the addition of HCl (4M in 1,4-dioxane) (14.8 mL, 59.1 mmol). The reaction was stirred at room temperature for 3 hours then the solvent was removed under vacuum to yield the title compound as a white solid (904 mg).
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
14.8 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

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